molecular formula C11H12N4S B7678244 6-methylsulfanyl-N-(pyridin-4-ylmethyl)pyrazin-2-amine

6-methylsulfanyl-N-(pyridin-4-ylmethyl)pyrazin-2-amine

Cat. No.: B7678244
M. Wt: 232.31 g/mol
InChI Key: VPEHUSGMWOMJPL-UHFFFAOYSA-N
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Description

6-methylsulfanyl-N-(pyridin-4-ylmethyl)pyrazin-2-amine, also known as PZM21, is a novel opioid analgesic drug candidate that has shown promising results in preclinical studies. It was first discovered in 2016 by researchers at the University of California, San Francisco, and has since gained attention for its potential as a non-addictive painkiller.

Mechanism of Action

6-methylsulfanyl-N-(pyridin-4-ylmethyl)pyrazin-2-amine acts on the mu opioid receptor, which is the primary target for traditional opioids. However, this compound has a unique binding profile that allows it to selectively activate certain signaling pathways while avoiding others. This results in its analgesic effects without the side effects associated with traditional opioids.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain in preclinical models without causing respiratory depression, addiction, or dependence. It has also been shown to have a longer duration of action than traditional opioids. This compound has minimal effects on gastrointestinal motility, which is a common side effect of traditional opioids.

Advantages and Limitations for Lab Experiments

One advantage of 6-methylsulfanyl-N-(pyridin-4-ylmethyl)pyrazin-2-amine is its selectivity for the mu opioid receptor, which allows for more targeted studies of opioid signaling pathways. However, this compound is still in the preclinical stages of research and has not yet been tested in humans. The limitations of this compound include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 6-methylsulfanyl-N-(pyridin-4-ylmethyl)pyrazin-2-amine could focus on its potential as a treatment for chronic pain and opioid addiction. It could also be studied in combination with other drugs to enhance its analgesic effects. Further studies are needed to fully understand the long-term effects of this compound and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 6-methylsulfanyl-N-(pyridin-4-ylmethyl)pyrazin-2-amine involves a series of chemical reactions that start with the conversion of 4-chloropyridine to 4-(pyridin-4-ylmethyl)pyridine. This intermediate is then reacted with 6-methylsulfanylpyrazin-2-amine to form this compound. The synthesis process has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

6-methylsulfanyl-N-(pyridin-4-ylmethyl)pyrazin-2-amine has been extensively studied in preclinical models for its analgesic properties. It has been shown to be effective in reducing pain without the addictive and respiratory depressant effects of traditional opioids. This compound has also been studied for its potential as a treatment for opioid addiction and withdrawal.

Properties

IUPAC Name

6-methylsulfanyl-N-(pyridin-4-ylmethyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-16-11-8-13-7-10(15-11)14-6-9-2-4-12-5-3-9/h2-5,7-8H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEHUSGMWOMJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CN=C1)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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